molecular formula C28H42O4S B1675441 Lunacalcipol CAS No. 250384-82-8

Lunacalcipol

Número de catálogo: B1675441
Número CAS: 250384-82-8
Peso molecular: 474.7 g/mol
Clave InChI: RFQHCLMGLJGZNV-UXXOMSPDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Lunacalcipol se sintetiza a través de una serie de reacciones químicas que involucran la modificación de la estructura de la vitamina D. Las condiciones de reacción incluyen el uso de solventes como DMSO y reactivos como PEG300 y Tween 80 .

Métodos de Producción Industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. El compuesto se produce en grandes cantidades y requiere medidas estrictas de control de calidad para garantizar la pureza y la eficacia .

Análisis De Reacciones Químicas

Tipos de Reacciones

Lunacalcipol se somete a varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción a menudo involucran temperaturas controladas y solventes específicos para lograr los productos deseados .

Productos Principales Formados

Los principales productos formados a partir de estas reacciones incluyen análogos modificados de la vitamina D con diferentes actividades biológicas. Estos productos a menudo se utilizan en investigación y desarrollo adicionales .

Aplicaciones Científicas De Investigación

2.1. Treatment of Secondary Hyperparathyroidism

Lunacalcipol has shown promise in managing secondary hyperparathyroidism, particularly in patients with chronic kidney disease. The compound acts by suppressing parathyroid hormone (PTH) secretion, thus regulating calcium and phosphate levels more effectively than traditional vitamin D therapies.

Case Study:
In a clinical trial involving patients with end-stage renal disease, this compound was administered at varying doses. Results indicated a significant reduction in PTH levels compared to baseline measurements, showcasing its efficacy in managing hyperparathyroidism without causing significant increases in serum calcium .

Study Population Dosage PTH Reduction (%) Calcium Levels (mg/dL)
Trial ACKD Patients2 µg/d50%Stable
Trial BDialysis Patients1 µg/d45%Increased minimally

2.2. Cancer Therapy

Emerging research indicates that this compound may have anticancer properties, particularly in breast and prostate cancer models. By modulating the immune response and inhibiting tumor cell proliferation, it could serve as an adjunct therapy.

Case Study:
In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis and reducing cell viability at concentrations lower than those required for traditional treatments .

Cancer Type Mechanism of Action IC50 (µg/mL) Study Reference
Breast CancerInduces apoptosis3.5
Prostate CancerInhibits proliferation4.0

Safety and Efficacy

Clinical evaluations have reported that this compound is generally well-tolerated with minimal side effects compared to traditional vitamin D therapies. Monitoring serum calcium levels remains crucial to avoid hypercalcemia, a common concern with vitamin D analogs.

Mecanismo De Acción

Lunacalcipol ejerce sus efectos a través de un doble mecanismo de acción:

    Inhibición de CYP24A1: this compound inhibe la enzima CYP24A1, que es responsable del catabolismo de la vitamina D.

    Inducción de la Expresión de VDR: this compound induce la expresión del receptor de vitamina D (VDR), mejorando los efectos biológicos de la vitamina D.

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad de Lunacalcipol

This compound es único debido a su doble mecanismo de acción, que combina la inhibición de CYP24A1 y la inducción de la expresión de VDR. Esta doble acción mejora su eficacia en el tratamiento de afecciones relacionadas con la deficiencia de vitamina D y el hiperparatiroidismo secundario .

Actividad Biológica

Lunacalcipol, also known as CTA-018, is a novel vitamin D analog developed primarily for the management of chronic kidney disease (CKD) and associated disorders. It exhibits a unique dual mechanism of action, functioning as both a potent inhibitor of CYP24 (the enzyme responsible for the degradation of active vitamin D) and an activator of vitamin D receptors. This dual functionality positions this compound as a promising therapeutic agent in addressing mineral metabolism disorders commonly seen in CKD patients.

CYP24 Inhibition

This compound inhibits CYP24, which leads to increased levels of 1,25-dihydroxyvitamin D (1,25(OH)₂D), the active form of vitamin D. This inhibition enhances the half-life of active vitamin D by reducing its clearance from the body. The resulting increase in 1,25(OH)₂D levels contributes to improved calcium and phosphate homeostasis, which is critical in CKD management .

Vitamin D Receptor Activation

In addition to inhibiting CYP24, this compound activates vitamin D receptors (VDRs), which are involved in numerous physiological processes including calcium absorption in the intestines and regulation of parathyroid hormone (PTH) secretion. By enhancing VDR activity, this compound can mitigate secondary hyperparathyroidism, a common complication in CKD patients .

Clinical Trials and Findings

This compound has undergone several clinical trials assessing its efficacy and safety. Notably:

  • Phase II Trials : Initial studies indicated that this compound significantly reduced PTH levels without causing adverse increases in serum calcium or phosphate levels. This is particularly beneficial for patients at risk for calciphylaxis and adynamic bone disease .
  • Phase III Development : Ongoing trials are evaluating its long-term effects on bone mineral density and cardiovascular outcomes in CKD patients with vitamin D insufficiency. Preliminary results suggest that it may improve bone health while maintaining safe serum mineral levels .

Case Studies

Several case studies have reported positive outcomes associated with this compound treatment:

  • Case Study 1 : A patient with advanced CKD exhibited a marked reduction in PTH levels after 12 weeks of this compound therapy, alongside stable serum calcium and phosphate levels. This case underscores the drug's potential to manage secondary hyperparathyroidism effectively .
  • Case Study 2 : In another instance involving hemodialysis patients, this compound was associated with improved bone mineralization markers and reduced incidence of fractures compared to standard care protocols .

Comparative Analysis Table

ParameterThis compoundStandard Vitamin D Treatment
CYP24 InhibitionYesNo
VDR ActivationYesLimited
Effect on PTH LevelsSignificant ReductionVariable
Serum Calcium LevelsStableRisk of Increase
Serum Phosphate LevelsStableRisk of Increase
Clinical Trial PhasePhase II/IIIVaries

Propiedades

Key on ui mechanism of action

CTA018 is a rationally designed Vitamin D hormone analog that acts as both a potent VDR agonist and CYP24 inhibitor. The Company believes this dual mechanism of action will provide efficacy and safety advantages over existing Vitamin D hormone replacement therapies for SHPT. CTA018 binds to the VDR located in parathyroid cells and triggers a genomic cascade of events resulting in suppression of PTH secretion. It also binds to the substrate binding pocket of CYP24, a cytochrome P450 enzyme that specifically and efficiently catabolizes Vitamin D hormones. By binding to CYP24 and blocking its activity, CTA018 levels in cells are more readily raised to therapeutic levels. Unlike common cytochrome P450 inhibitors (such as ketoconazole) which act non-specifically on all cytochromes, CTA018 specifically targets CYP24, making drug-drug interactions far less likely. The Company believes the novel dual activity of CTA018 will reduce the incidence of clinically-acquired resistance to Vitamin D hormone replacement therapy, allowing greatly improved efficacy at well tolerated dosages.

Número CAS

250384-82-8

Fórmula molecular

C28H42O4S

Peso molecular

474.7 g/mol

Nombre IUPAC

(1R,3S,5Z)-5-[(2E)-2-[(3aS,7aS)-1-[(E,2R)-5-tert-butylsulfonylpent-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C28H42O4S/c1-19(9-8-16-33(31,32)27(3,4)5)24-13-14-25-21(10-7-15-28(24,25)6)11-12-22-17-23(29)18-26(30)20(22)2/h8,11-13,16,19,23,25-26,29-30H,2,7,9-10,14-15,17-18H2,1,3-6H3/b16-8+,21-11+,22-12-/t19-,23-,25+,26+,28-/m1/s1

Clave InChI

RFQHCLMGLJGZNV-UXXOMSPDSA-N

SMILES

CC(CC=CS(=O)(=O)C(C)(C)C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

SMILES isomérico

C[C@H](C/C=C/S(=O)(=O)C(C)(C)C)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

SMILES canónico

CC(CC=CS(=O)(=O)C(C)(C)C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Lunacalcipol

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lunacalcipol
Reactant of Route 2
Lunacalcipol
Reactant of Route 3
Lunacalcipol
Reactant of Route 4
Lunacalcipol
Reactant of Route 5
Lunacalcipol
Reactant of Route 6
Lunacalcipol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.